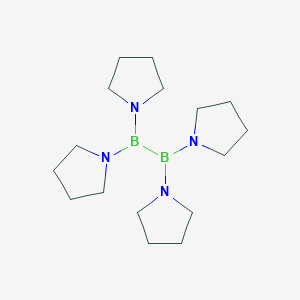

Tetrakis(pyrrolidino)diborane

Description

Properties

IUPAC Name |

dipyrrolidin-1-ylboranyl(dipyrrolidin-1-yl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32B2N4/c1-2-10-19(9-1)17(20-11-3-4-12-20)18(21-13-5-6-14-21)22-15-7-8-16-22/h1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJAPCOUEXPQNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(B(N1CCCC1)N2CCCC2)(N3CCCC3)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32B2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399031 | |

| Record name | Tetrakis(pyrrolidino)diborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158752-98-8 | |

| Record name | Tetrakis(pyrrolidino)diborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(pyrrolidino)diborane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tetrakis(pyrrolidino)diborane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of tetrakis(pyrrolidino)diborane, a significant aminodiborane compound with growing importance in synthetic chemistry. This document details a robust synthetic protocol, outlines purification methodologies, and presents a thorough analysis of its structural and spectroscopic properties. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems to ensure scientific integrity. This guide is intended to be a valuable resource for researchers in organic synthesis, materials science, and drug development, providing the necessary information to confidently synthesize, handle, and characterize this versatile reagent.

Introduction: The Significance of Aminodiboranes

Diborane chemistry has emerged as a powerful tool in modern organic synthesis, offering unique pathways for the formation of carbon-boron and carbon-carbon bonds. Among the various classes of diborane reagents, aminodiboranes, characterized by the presence of nitrogen-boron bonds, exhibit distinct reactivity and stability profiles. This compound, with the chemical formula C₁₆H₃₂B₂N₄, stands out due to the electronic and steric properties imparted by the four pyrrolidino groups. These substituents enhance the compound's stability and solubility in organic solvents, making it a valuable and manageable reagent in a variety of chemical transformations.[1]

This guide will delve into the practical aspects of synthesizing and characterizing this compound, providing not just a set of instructions, but a deeper understanding of the underlying chemical principles.

Synthesis of this compound: A Robust Protocol

The most common and efficient method for the synthesis of this compound involves the reductive coupling of a haloborane precursor, specifically bis(pyrrolidino)bromoborane, using an alkali metal.[1] This Wurtz-type coupling reaction provides a reliable route to the B-B bond formation.

Reaction Rationale and Mechanistic Considerations

The synthesis hinges on the dehalogenation of bis(pyrrolidino)bromoborane by a potent reducing agent, typically sodium metal. The reaction is performed in a high-boiling, inert solvent like toluene to achieve the necessary temperature for the reaction to proceed efficiently. The electron-donating pyrrolidino groups stabilize the boryl radical intermediates, facilitating the homocoupling to form the diborane product. Anhydrous and oxygen-free conditions are paramount to prevent the formation of borates and other side products.

Detailed Experimental Protocol

Materials:

-

Bis(pyrrolidino)bromoborane

-

Sodium metal, stored under mineral oil

-

Toluene, anhydrous

-

n-Heptane, anhydrous

-

Argon or Nitrogen gas, high purity

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a gas inlet/outlet is assembled and flame-dried under a stream of inert gas.

-

Sodium Dispersion: In the reaction flask, under a positive pressure of inert gas, add anhydrous toluene. Carefully add sodium metal (cut into small pieces to increase surface area) to the toluene. Heat the mixture to the boiling point of toluene (110-111 °C) and stir vigorously to create a fine dispersion of molten sodium.

-

Reactant Addition: Once a fine dispersion is achieved, cool the mixture to slightly below the reflux temperature (around 105 °C). Slowly add a solution of bis(pyrrolidino)bromoborane in anhydrous toluene to the stirred sodium dispersion. The addition should be dropwise to control the exothermic reaction.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (105-110 °C) and maintain this temperature with vigorous stirring for several hours. The progress of the reaction can be monitored by the disappearance of the starting material using appropriate analytical techniques (e.g., GC-MS of quenched aliquots). A color change to a dark blue is often indicative of the formation of intermediate radical species.[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench any unreacted sodium by the slow addition of a proton source like isopropanol. Filter the mixture through a pad of Celite to remove the sodium bromide salt and any remaining sodium. Wash the filter cake with anhydrous toluene.

-

Purification:

-

Fractional Distillation: Remove the toluene from the filtrate under reduced pressure. The crude product is then purified by fractional distillation under high vacuum to isolate the this compound.

-

Recrystallization: For higher purity, the distilled product can be recrystallized from anhydrous n-heptane at a low temperature (-20 °C).[1]

-

Safety Precautions:

-

This reaction involves flammable solvents and pyrophoric sodium metal. All operations must be carried out under a strictly inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.

-

Sodium metal reacts violently with water. Ensure all glassware and solvents are scrupulously dried.

-

Appropriate personal protective equipment (safety glasses, flame-resistant lab coat, gloves) must be worn at all times.

Synthesis Workflow Diagram:

Caption: Experimental workflow for the synthesis and purification of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₆H₃₂B₂N₄ |

| Molecular Weight | 302.08 g/mol |

| CAS Number | 158752-98-8 |

| Appearance | Colorless solid or liquid |

| Melting Point | 78-82 °C |

| Boiling Point | 395.9 °C at 760 mmHg |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of this compound.

-

¹¹B NMR Spectroscopy: The ¹¹B NMR spectrum provides direct information about the boron environment. This compound exhibits a characteristic downfield signal.

-

δ(¹¹B): A broad signal is observed at approximately 34.55 ppm , which is indicative of a tetracoordinate boron center with dative N→B bonds.[1]

-

-

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the proton environments within the pyrrolidino rings. Due to the symmetry of the molecule, two sets of multiplets are expected for the methylene protons.

-

Expected Signals:

-

A multiplet corresponding to the protons on the carbons adjacent to the nitrogen atom (α-protons).

-

A multiplet for the protons on the β-carbons of the pyrrolidine ring.

-

-

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data, showing two distinct signals for the carbon atoms of the pyrrolidine rings.

-

Expected Signals:

-

A signal for the α-carbons.

-

A signal for the β-carbons.

-

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide insights into the fragmentation pattern of the molecule. For this compound, techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed. The molecular ion peak [M]⁺ should be observable, confirming the molecular weight of 302.08 g/mol . Fragmentation may involve the loss of pyrrolidino groups or cleavage of the B-B bond.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the molecular structure. The crystal structure of this compound has been determined and reveals key structural parameters.[1][2]

-

B-B Bond Length: The B-B bond length is a critical parameter. In this compound, it is approximately 1.68 Å, which is slightly shorter than that in bis(pinacolato)diborane (B₂pin₂) (1.72 Å). This suggests a degree of π-backdonation from the nitrogen lone pairs into the B-B bond, strengthening it.[1]

-

Coordination Geometry: The geometry around each boron atom is trigonal planar, as expected for sp² hybridized boron. The nitrogen atoms of the pyrrolidino groups are also in a trigonal planar environment, indicating delocalization of the nitrogen lone pair electrons into the B-N bond.

Molecular Structure Diagram:

Caption: Schematic representation of the core structure of this compound with the key B-B bond length.

Applications in Synthetic Chemistry

This compound serves as a versatile reagent in a range of organic transformations. Its enhanced stability and solubility offer advantages over other diboron compounds.

-

Precursor to other Diboron Reagents: It is a key precursor for the synthesis of other widely used diboron reagents, such as bis(pinacolato)diborane(4) (B₂pin₂), through alcoholysis reactions.[3]

-

Diboration Reactions: It participates in the platinum-catalyzed diboration of alkynes, yielding cis-1,2-diborylated alkenes with high stereoselectivity.[1] These products are valuable intermediates for further functionalization.

-

Transamination Reactions: The pyrrolidino groups can be exchanged with other amines, allowing for the synthesis of a diverse library of aminodiborane compounds with tailored electronic and steric properties.[1]

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By understanding the rationale behind the synthetic procedures and the interpretation of the characterization data, researchers can confidently prepare and utilize this valuable reagent in their work. The unique properties of this compound, including its stability, solubility, and reactivity, position it as a key building block in the expanding field of organoboron chemistry, with potential applications in the development of novel pharmaceuticals and advanced materials.

References

- Nie, Y., Pritzkow, H., & Siebert, W. (2005). Synthesis and Structure of Pyrrolidinobromodiboranes(4).

- Abu Ali, H., Goldberg, I., & Srebnik, M. (2002). Tetra(pyrrolidino)diborane(4), [(C4H8N)2B]2, as a New Improved Alternative Synthetic Route to Bis(pinacolato)diborane(4) − Crystal Structures of the Intermediates. European Journal of Inorganic Chemistry, 2002(10), 2543-2546.

-

Abu Ali, H., Goldberg, I., & Srebnik, M. (2002). Tetra(pyrrolidino)diborane(4), [(C4H8N)2B]2, as a New Improved Alternative Synthetic Route to Bis(pinacolato)diborane(4) 2 Crystal Structures of the Intermediates. FADA. Retrieved from [Link]

Sources

The Serendipitous Discovery and Evolving Chemistry of Aminodiboron Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

The journey of scientific discovery is often one of unexpected turns and fortuitous observations. The history of aminodiboron compounds is a testament to this, a field born from a serendipitous finding that has since blossomed into a diverse area of chemical research with implications for materials science and drug discovery. This technical guide provides an in-depth exploration of the discovery and history of aminodiboron compounds, charting a course from their initial accidental synthesis to the sophisticated synthetic methodologies and characterization techniques employed today. As we delve into the core of this fascinating class of molecules, we will uncover the causal links behind experimental choices, the self-validating nature of synthetic protocols, and the authoritative foundations upon which our current understanding is built.

The Dawn of Boron-Nitrogen Chemistry: A Prelude to Discovery

The story of aminodiboron compounds is intrinsically linked to the broader exploration of boron-nitrogen chemistry. In the early 20th century, chemists were beginning to unravel the unique bonding characteristics of boron, an element that defied conventional valency rules. A pivotal moment came in 1926 with the synthesis of borazine (B₃N₃H₆) by Alfred Stock and Erich Pohland. This inorganic analogue of benzene, with its isoelectronic and isostructural properties, ignited significant interest in the potential of boron-nitrogen compounds to mimic and potentially surpass the properties of their organic counterparts. This pioneering work laid the conceptual groundwork for investigating other novel B-N containing molecules.

Another critical precursor was the synthesis of the first compound containing a boron-boron bond, diboron tetrachloride (B₂Cl₄), by Stock, Brandt, and Fischer in 1925.[1] This achievement opened the door to the chemistry of diboron(4) compounds, a class of molecules that would later prove to be instrumental in the synthesis of certain aminodiboron derivatives.[1] These early discoveries in boron chemistry set the stage for the unexpected finding that would launch the field of aminodiboron chemistry.

A Serendipitous Finding: The Discovery of Aminodiborane (1938)

In 1938, while investigating the reactions of diborane (B₂H₆) with methylamines, Hermann Irving Schlesinger, David M. Ritter, and Anton B. Burg at the University of Chicago made an unexpected observation. Their work, detailed in the paper "Hydrides of Boron. IX. The Preparation of Some Methyl Triborine Triamines," led to the serendipitous discovery of the parent aminodiboron compound, aminodiborane (NH₂B₂H₅).[2][3][4][5][6][7]

The initial goal of their research was to synthesize N-methylated borazine derivatives. However, in one of their experiments involving the reaction of diborane with an excess of ammonia at low temperatures, they isolated a volatile, crystalline solid that did not correspond to the expected product. Through careful analysis, they identified this new compound as aminodiborane, a molecule featuring a B-N-B backbone. This discovery was a landmark event, representing the first example of a compound containing a single nitrogen atom bridging two boron atoms.

The initial synthesis was not optimized and the characterization methods of the time were limited. However, this accidental discovery sparked curiosity and laid the foundation for future investigations into the synthesis, structure, and reactivity of this new class of boron-nitrogen hydrides. The work of Schlesinger and his collaborators was instrumental in opening up a new chapter in boron chemistry.

The Developing Years: Exploring Substituted Aminodiboron Compounds

Following the initial discovery of aminodiborane, the mid-20th century saw a gradual expansion in the exploration of aminodiboron chemistry. Researchers began to investigate the synthesis of substituted derivatives to understand how the properties of these compounds could be tuned.

N-Substituted Aminodiboron Compounds

A significant advancement in the synthesis of N-substituted aminodiboron compounds came with the development of tetrakis(dimethylamino)diboron(4), B₂(NMe₂)₄. In 1954, its formation was observed, and a more convenient synthesis was developed a few years later.[8] This compound proved to be a valuable precursor for the synthesis of other N-substituted aminodiboron compounds through transamination reactions.[8] By reacting B₂(NMe₂)₄ with various primary and secondary amines, researchers could displace the dimethylamino groups and introduce a wide range of organic substituents on the nitrogen atom. This methodology provided a more systematic route to a variety of N-substituted aminodiboron compounds, allowing for a more detailed study of their structure and reactivity.

Early Synthetic and Characterization Efforts

The work of pioneers in boron-nitrogen chemistry, such as Anton B. Burg and Robert W. Parry, further contributed to the understanding of aminoborane and related compounds during this period.[9][10][11] Their investigations into the synthesis and reactivity of amine-boranes and the broader class of boron-nitrogen compounds provided valuable insights and synthetic tools that could be applied to the emerging field of aminodiboron chemistry.[2][3]

Early characterization of these air-sensitive compounds relied heavily on elemental analysis, vapor pressure measurements, and infrared spectroscopy. These techniques, though rudimentary by today's standards, provided the first crucial evidence for the structures of these novel molecules.

Modern Synthetic Methodologies

The latter half of the 20th century and the beginning of the 21st century have witnessed a renaissance in the synthesis of aminodiboron compounds, driven by the development of new reagents and a deeper understanding of reaction mechanisms. Modern methods offer greater control over the synthesis, leading to higher yields and a wider variety of accessible structures.

Dehydrocoupling of Amine-Boranes

A significant modern approach to the synthesis of aminodiboron and related B-N compounds is the catalytic dehydrocoupling of amine-boranes.[12] This method involves the elimination of hydrogen gas from an amine-borane adduct to form a B-N bond. While often used to create polymers, this strategy can be adapted to form smaller molecules like aminodiboron derivatives under controlled conditions.

Experimental Protocol: Catalytic Dehydrocoupling of a Primary Amine-Borane

-

Materials: A primary amine-borane adduct (e.g., RNH₂-BH₃), a suitable transition metal catalyst (e.g., a rhodium or iridium complex), and an inert, anhydrous solvent (e.g., toluene).

-

Procedure:

-

In a glovebox, dissolve the primary amine-borane adduct in the anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar.

-

Add the transition metal catalyst to the solution.

-

Seal the flask and bring it out of the glovebox.

-

Connect the flask to a gas burette or a similar apparatus to monitor hydrogen evolution.

-

Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir.

-

Monitor the reaction progress by measuring the volume of hydrogen gas evolved.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting aminodiboron compound by sublimation or crystallization.

-

Causality: The choice of catalyst is crucial in directing the reaction towards the desired aminodiboron product rather than polymerization. The reaction temperature and concentration also play a significant role in controlling the outcome.

Salt Metathesis Reactions

Salt metathesis remains a versatile and widely used method for the synthesis of aminodiboron compounds with specific substituents. This approach typically involves the reaction of a boron halide with a lithium or sodium salt of an amine.

Experimental Protocol: Synthesis of a B-Substituted Aminodiboron Compound

-

Materials: A B-halodiborane (e.g., R'B(X)-B(X)R'), a lithium salt of a primary or secondary amine (e.g., LiNHR or LiNR₂), and an anhydrous ethereal solvent (e.g., diethyl ether or THF).

-

Procedure:

-

In a glovebox, dissolve the B-halodiborane in the anhydrous solvent in a Schlenk flask and cool the solution to a low temperature (e.g., -78 °C).

-

In a separate flask, prepare a solution or suspension of the lithium amide in the same solvent.

-

Slowly add the lithium amide solution to the cooled solution of the B-halodiborane with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Monitor the reaction by ¹¹B NMR spectroscopy.

-

Filter the reaction mixture to remove the precipitated lithium halide salt.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the product by distillation, sublimation, or crystallization.

-

Causality: The stoichiometry of the reactants is critical to ensure the formation of the desired aminodiboron compound. The low reaction temperature is necessary to control the reactivity and prevent side reactions.

Structural Elucidation and Characterization

The characterization of aminodiboron compounds has evolved significantly since their discovery. Modern spectroscopic and analytical techniques provide unambiguous structural information.

Table 1: Key Spectroscopic Data for a Typical Aminodiboron Compound

| Spectroscopic Technique | Characteristic Feature | Information Provided |

| ¹¹B NMR Spectroscopy | Two distinct boron resonances, often broad. | Confirms the presence of two different boron environments. Chemical shifts indicate the coordination number and electronic environment of the boron atoms. |

| ¹H NMR Spectroscopy | Resonances for N-H and B-H protons. Coupling patterns can provide information about connectivity. | Reveals the nature of the substituents on the nitrogen and boron atoms. |

| Infrared (IR) Spectroscopy | Strong B-H and N-H stretching vibrations. | Confirms the presence of B-H and N-H bonds. |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns. | Determines the molecular weight and provides clues about the structure. |

| X-ray Crystallography | Precise bond lengths and angles. | Provides an unambiguous three-dimensional structure of the molecule in the solid state. |

Reaction Mechanisms and Logical Relationships

The synthesis and reactivity of aminodiboron compounds are governed by fundamental principles of inorganic and organometallic chemistry. Visualizing these relationships can aid in understanding the underlying processes.

Dehydrocoupling Pathway

The catalytic dehydrocoupling of amine-boranes to form aminodiboron compounds is believed to proceed through a series of steps involving oxidative addition, reductive elimination, and B-N bond formation.

Caption: Figure 1: Simplified catalytic cycle for the dehydrocoupling of an amine-borane.

Salt Metathesis Workflow

The synthesis of aminodiboron compounds via salt metathesis is a straightforward and logical process involving the exchange of ions.

Caption: Figure 2: Workflow for the synthesis of an aminodiboron compound via salt metathesis.

Conclusion and Future Outlook

From a serendipitous discovery in 1938, the field of aminodiboron chemistry has matured into a sophisticated area of synthetic and structural inorganic chemistry. The journey from the initial isolation of aminodiborane to the controlled synthesis of a vast array of substituted derivatives highlights the progress in our understanding of boron-nitrogen bonding and reactivity. The development of modern synthetic techniques, such as catalytic dehydrocoupling and refined salt metathesis protocols, has provided researchers with the tools to design and construct novel aminodiboron compounds with tailored properties.

Looking ahead, the unique electronic and structural features of aminodiboron compounds make them promising candidates for applications in materials science, for example, as precursors to boron nitride materials. Furthermore, the ability to introduce a variety of functional groups opens up possibilities for their exploration in medicinal chemistry as potential pharmacophores. The continued development of new synthetic methodologies and a deeper understanding of their reaction mechanisms will undoubtedly lead to the discovery of new and exciting applications for this fascinating class of molecules.

References

-

Schlesinger, H. I.; Ritter, D. M.; Burg, A. B. Hydrides of Boron. IX. The Preparation of Some Methyl Triborine Triamines. J. Am. Chem. Soc.1938 , 60 (6), 1296–1300. [Link]

-

Schlesinger, H. I.; Ritter, D. M.; Burg, A. B. Hydrides of Boron. IX. The Preparation of Some Methyl Triborine Triamines. J. Am. Chem. Soc.1938 , 60 (6), 1296–1300. [Link]

-

Request PDF: Synthesis of Aminodiborane through the Reaction of Ammonia Borane with Acids. [Link]

-

Request PDF: Reactions of Diborane with Ammonia and Ammonia Borane: Catalytic Effects for Multiple Pathways for Hydrogen Release. [Link]

-

Calculation of the Vapour Pressure of Organic Molecules by Means of a Group-Additivity Method and Their Resultant Gibbs Free Energy and Entropy of Vaporization at 298.15 K. [Link]

-

Hydrides of Boron. IX. The Preparation of Some Methyl Triborine Triamines. [Link]

-

Anton B. Burg's research works | University of Southern California and other places. [Link]

-

A Short Chronological Review on the Syntheses of Amine-Boranes. [Link]

-

Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse. [Link]

-

A Short Chronological Review on the Syntheses of Amine-Boranes. [Link]

-

Robert W. Parry | Science History Institute. [Link]

-

Synthesis and pharmacological activities of amine-boranes. [Link]

-

Dehydropolymerization of Amine−Boranes using Bis(imino)pyridine Rhodium Pre‐Catalysis: σ‐Amine−Borane Complexes, Nanoparticles, and Low Residual‐Metal BN−Polymers that can be Chemically Repurposed. [Link]

-

THE CRYSTALLINE COMPOUND AMMONIA-BORANE,1 H3NBH3. [Link]

-

Synthesis of Aminodiborane through the Reaction of Ammonia Borane with Acids. [Link]

-

Facile Synthesis of Aminodiborane and Inorganic Butane Analogue NH3BH2NH2BH3. [Link]

-

Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse. [Link]

-

Synthesis and Comparison of Reactivity of Amine-Borane Complexes. [Link]

-

Amine-Boranes: Synthesis and Applications. [Link]

-

Ammonia–borane: the hydrogen source par excellence? [Link]

-

Catalytic B–N Dehydrogenation Using Frustrated Lewis Pairs: Evidence for a Chain-Growth Coupling Mechanism. [Link]

-

Ammonia–Borane and Amine–Borane Dehydrogenation Mediated by Complex Metal Hydrides. [Link]

-

Synthesis of Electrophiles Derived from Dimeric Aminoboranes and Assessing Their Utility in the Borylation of π Nucleophiles. [Link]

-

Facile Synthesis of Aminodiborane and Inorganic Butane Analogue NH3BH2NH2BH3. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and pharmacological activities of amine-boranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Robert W. Parry | Science History Institute [sciencehistory.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Dehydropolymerization of Amine−Boranes using Bis(imino)pyridine Rhodium Pre‐Catalysis: σ‐Amine−Borane Complexes, Nanoparticles, and Low Residual‐Metal BN−Polymers that can be Chemically Repurposed - PMC [pmc.ncbi.nlm.nih.gov]

fundamental chemical properties of Tetrakis(pyrrolidino)diborane

An In-depth Technical Guide to the Fundamental Chemical Properties of Tetrakis(pyrrolidino)diborane

Abstract

This compound(4), often abbreviated as B₂(pyr)₄, is a tetraamino-substituted diborane(4) compound featuring a direct boron-boron single bond. This guide provides a comprehensive overview of its core chemical properties, synthesis, molecular structure, and reactivity. As a stable and versatile diboron(4) reagent, it serves as a crucial precursor for other synthetically valuable boron compounds, most notably bis(pinacolato)diborane(4) (B₂pin₂). Its unique reactivity profile, including participation in diboration reactions of unsaturated systems and susceptibility to ligand exchange, makes it a subject of significant interest for researchers in synthetic organic chemistry, organometallic chemistry, and materials science. This document synthesizes data from seminal studies to offer field-proven insights and detailed experimental protocols for its preparation and key transformations.

Introduction: A Gateway to Diboron Chemistry

Diboron(4) compounds, characterized by a B-B single bond, have transitioned from structural novelties to indispensable reagents in modern chemical synthesis.[1] Their ambiphilic nature, arising from electron-deficient boron centers, allows them to engage in a rich variety of chemical transformations often used in the construction of complex molecular architectures.[2]

This compound stands out within this class due to its robust thermal stability and favorable solubility in common organic solvents.[3] The electron-donating pyrrolidino ligands modulate the Lewis acidity of the boron centers, imparting controlled reactivity.[3] Historically, its most significant role has been as an improved synthetic precursor to bis(pinacolato)diborane(4), a cornerstone reagent for the widely used Miyaura borylation and other transition metal-catalyzed C-B bond-forming reactions.[4][5] Understanding the fundamental properties of this compound is therefore essential for any researcher leveraging advanced organoboron chemistry.

Synthesis and Handling

The most common and efficient synthesis of this compound involves the reductive coupling of a haloborane precursor. This Wurtz-type reaction utilizes an alkali metal to dehalogenate two molecules of bis(pyrrolidino)bromoborane, forming the B-B bond.[3][6]

Detailed Synthesis Protocol: Reductive Coupling

This protocol describes the synthesis of this compound from bis(pyrrolidino)bromoborane.

Causality: The reaction is driven by the strong reducing potential of elemental sodium and the formation of a stable salt (NaBr) byproduct. The use of an inert atmosphere is critical to prevent the oxidation of the organoboron species and the quenching of the sodium metal. Toluene is selected as a high-boiling, non-reactive solvent suitable for the required reaction temperature.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-neck flask equipped with a reflux condenser and a mechanical stirrer, add dry toluene (5 mL) and elemental sodium (0.276 g, 12 mmol) under a positive pressure of nitrogen or argon.

-

Activation: Heat the mixture to 105-110 °C with vigorous stirring to create a fine dispersion of molten sodium.

-

Addition: Slowly add a solution of bis(pyrrolidino)bromoborane (2.47 g, 10 mmol) in dry toluene (2 mL) to the sodium suspension over 30 minutes.

-

Reaction: Maintain the reaction mixture under reflux overnight to ensure complete conversion.

-

Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite under an inert atmosphere to remove the sodium bromide precipitate.

-

Isolation: Remove the toluene from the filtrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent to yield this compound as a solid. A yield of approximately 71% has been reported for this method.[3]

Handling: this compound is sensitive to moisture and air. It should be handled and stored under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

Molecular Structure and Bonding

The molecular structure of this compound has been confirmed by X-ray crystallography.[4][5] It consists of two boron atoms, each bonded to two pyrrolidino nitrogen atoms and the other boron atom, resulting in a distorted trigonal planar geometry around each boron center.

Caption: Molecular structure of this compound with key bond types.

The key structural features are the B-B and B-N bonds. The B-B single bond length is typically around 1.70 Å, which is within the expected range for diborane(4) compounds.[7][8] The B-N bond lengths are significantly shorter than a typical B-N single bond, suggesting substantial π-donation from the nitrogen lone pairs into the vacant p-orbitals of the boron atoms. This pπ-pπ interaction contributes to the stability of the molecule.

| Parameter | Typical Value | Significance |

| Molecular Formula | C₁₆H₃₂B₂N₄[3] | - |

| Molecular Weight | 302.1 g/mol [3] | - |

| CAS Number | 158752-98-8[3] | - |

| Melting Point | 78-82 °C[9] | Indicates it is a solid at room temperature. |

| B-B Bond Length | ~1.70 Å[7] | Confirms the presence of a B-B single bond. |

| B-N Bond Length | ~1.38 Å[7] | Suggests significant double bond character due to N-to-B π-donation. |

| ¹¹B NMR (CDCl₃) | δ ≈ 36 ppm[7] | Characteristic chemical shift for tetraaminodiborane(4) compounds. |

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the chemistry of its B-B and B-N bonds.

Precursor to Other Diboron Reagents

A primary application of this compound is its role as a stable, easily handled precursor to other, more widely used diboron reagents. The solvolysis reaction with alcohols or diols cleanly cleaves the B-N bonds to form tetraalkoxydiboron compounds.[4]

Protocol: Synthesis of Bis(pinacolato)diborane(4) (B₂pin₂)

-

Setup: Dissolve this compound (1 equivalent) in a dry, non-polar solvent such as benzene or toluene in a Schlenk flask under an inert atmosphere.

-

Addition: Add pinacol (2.2 equivalents) to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of pyrrolidine.

-

Isolation: After the reaction is complete (typically a few hours), filter the mixture to remove the pyrrolidine byproduct.

-

Purification: Remove the solvent under reduced pressure. The resulting solid B₂pin₂ can be purified by recrystallization or sublimation.

Addition Reactions to Unsaturated Bonds

Like other diboron(4) reagents, this compound can add across π-systems such as alkenes and alkynes in a process called diboration. These reactions are typically catalyzed by transition metals, particularly platinum complexes.[3] The reaction with terminal alkynes, for instance, can proceed with high stereoselectivity to yield cis-1,2-diborylated alkenes, which are valuable synthetic intermediates.[3]

Ligand Exchange and Halogenation

The pyrrolidino groups can be displaced through various reactions, highlighting the reactivity of the B-N bonds.

-

Transamination: Heating this compound with other primary or secondary amines (e.g., dimethylamine) can lead to the exchange of the pyrrolidino ligands, forming new tetraaminodiborane derivatives.[3] This allows for the tuning of the electronic and steric properties of the diboron reagent.

-

Halogenation: The compound reacts with boron trihalides like BBr₃. The reaction stoichiometry controls the degree of substitution. A 1:1 molar ratio with BBr₃ yields a mixture of mono- and di-brominated products, demonstrating the stepwise cleavage of the B-N bonds.[3][7]

Conclusion

This compound is a fundamentally important diboron(4) compound with a well-defined set of chemical properties. Its stable, easy-to-handle nature, combined with its straightforward synthesis, makes it an excellent entry point into the broader field of diboron chemistry. While its most prominent role has been as a synthetic precursor to reagents like B₂pin₂, its own reactivity in diboration and ligand exchange reactions underscores its versatility. For researchers and drug development professionals, a solid understanding of this reagent provides a powerful tool for the synthesis and manipulation of organoboron intermediates, which are central to many modern synthetic methodologies.

References

-

Abu Ali, H., Goldberg, I., & Srebnik, M. (2002). Tetra(pyrrolidino)diborane(4), [(C4H8N)2B]2, as a New Improved Alternative Synthetic Route to Bis(pinacolato)diborane(4) − Crystal Structures of the Intermediates. European Journal of Inorganic Chemistry, 2002(1), 73-78. Available from: [Link]

-

Nöth, H., Knizek, J., & Ponikwar, W. (1999). A Boron–Boron Double Bond in the Dianions of Tetra(amino)diborates. European Journal of Inorganic Chemistry, 1999(11), 1931-1938. Available from: [Link]

-

Abu Ali, H., Goldberg, I., & Srebnik, M. (2002). Tetra(pyrrolidino)diborane(4), [(C4H8N)2B]2, as a New Improved Alternative Synthetic Route to Bis(pinacolato)diborane(4) 2 Crystal Structures of the Intermediates. FADA. Available from: [Link]

-

Braunschweig, H., et al. (2021). Reactions of diborenes with terminal alkynes: mechanisms of ligand-controlled anti-selective hydroalkynylation, cycloaddition and C≡C triple bond scission. Chemical Science, 12(27), 9449-9456. Available from: [Link]

-

Nie, Y., Pritzkow, H., & Siebert, W. (2005). Synthesis and Structure of Pyrrolidinobromodiboranes(4). Zeitschrift für Naturforschung B, 60(9), 1016-1019. Available from: [Link]

-

Westcott, S. A. (2016). Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse. Chemical Reviews, 116(15), 8589-8602. Available from: [Link]

-

Stephan, D. W. (2016). Forming B-B Bonds by the Controlled Reduction of a Tetraaryl-diborane(6). Angewandte Chemie International Edition, 55(27), 7792-7796. Available from: [Link]

-

Mondal, B., et al. (2020). Boron–Boron Single Bonds Mimicking Transition Metals. Chemical Communications, 56(82), 12344-12356. Available from: [Link]

-

Turnbull, D., et al. (2015). Going to Extreme Lengths: Bicyclic Diborane(6) Anions and the Limits of Boron-Boron σ Bonding. Journal of the American Chemical Society, 137(27), 8900-8909. Available from: [Link]

-

Braunschweig, H., et al. (2021). Reactions of diborenes with terminal alkynes: mechanisms of ligand-controlled anti-selective hydroalkynylation, cycloaddition and C≡C triple bond scission. Chemical Science, 12(27), 9449-9456. Available from: [Link]

-

Abu Ali, H., Goldberg, I., & Srebnik, M. (2002). Tetra(pyrrolidino)diborane(4), [(C4H8N)2B]2, as a New Improved Alternative Synthetic Route to Bis(pinacolato)diborane(4) 2 Crystal Structures of the Intermediates. FADA. Available from: [Link]

-

Braunschweig, H., et al. (2018). Directed Synthesis and Chemistry of Unsymmetric Dicationic Diboranes and Their Use in Frustrated Lewis Pair‐like Chemistry. Chemistry – A European Journal, 24(10), 2433-2441. Available from: [Link]

-

LibreTexts Chemistry. (2019). 11.10: Hydroboration–Oxidation of Alkynes. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buy this compound | 158752-98-8 [smolecule.com]

- 4. fada.birzeit.edu [fada.birzeit.edu]

- 5. fada.birzeit.edu [fada.birzeit.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [wap.guidechem.com]

spectroscopic data analysis of Tetrakis(pyrrolidino)diborane NMR

An In-Depth Technical Guide to the Spectroscopic Data Analysis of Tetrakis(pyrrolidino)diborane via NMR

Authored by: A Senior Application Scientist

Introduction

This compound(4), with the chemical formula [(C₄H₈N)₂B]₂, is a key reagent in modern organoboron chemistry.[1][2] Its primary significance lies in its role as a stable and accessible precursor for the synthesis of other valuable diboron compounds, most notably bis(pinacolato)diborane(4), which is widely used in metal-catalyzed borylation reactions.[3][4] The structural integrity and purity of this compound are paramount for its successful application. Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical tool for its characterization, offering unambiguous insights into its unique electronic and molecular structure.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the NMR spectroscopic analysis of this compound. Moving beyond a simple recitation of parameters, this document elucidates the causal relationships between the molecule's structure, the choice of experimental protocols, and the interpretation of the resulting spectral data. We will delve into the nuances of ¹¹B, ¹H, and ¹³C NMR, establishing a self-validating system of analysis to ensure the highest degree of scientific integrity.

Molecular Structure and its NMR Consequences

A robust analysis of NMR data begins with a fundamental understanding of the molecule's structure. This compound features a boron-boron single bond, with each boron atom bonded to two pyrrolidino ligands.[5] This arrangement has profound implications for the resulting NMR spectra.

The bond between boron and nitrogen in aminoboranes is not a simple sigma bond. There is a significant degree of π-character arising from the donation of the nitrogen lone pair electrons into the formally empty p-orbital of the tricoordinate boron center.[6] This B-N double bond character restricts rotation around the B-N axis, a critical feature that influences the magnetic environment of the pyrrolidine ring protons.

Implications for NMR Spectroscopy:

-

¹¹B NMR: As the core atom of interest, the ¹¹B nucleus provides the most direct information. The boron atoms are four-coordinate, which will be reflected in a characteristic upfield chemical shift compared to three-coordinate boron species.[7]

-

¹H NMR: The spectrum will be dominated by signals from the 32 protons of the four pyrrolidine rings. The key analytical challenge is resolving the signals for the α-protons (adjacent to nitrogen) and β-protons. The restricted B-N bond rotation can render the geminal protons on each methylene (CH₂) group diastereotopic, leading to more complex splitting patterns than simple first-order multiplets.[6]

-

¹³C NMR: The spectrum will show distinct resonances for the α- and β-carbons of the pyrrolidine rings. The chemical shifts will be indicative of an N-alkyl environment.

Experimental Protocols for High-Fidelity NMR Data Acquisition

The quality of NMR data is inextricably linked to meticulous experimental design. The protocols described below are designed to mitigate common artifacts and produce spectra amenable to unambiguous interpretation.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is highly soluble, such as chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆). The choice of solvent can subtly influence chemical shifts due to solvent-solute interactions.

-

Anhydrous Conditions: this compound is susceptible to hydrolysis.[5] All glassware must be rigorously dried, and the deuterated solvent should be anhydrous to prevent sample degradation.

-

NMR Tube Selection (Critical): Standard NMR tubes are made of borosilicate glass and will produce a broad, interfering background signal in the ¹¹B NMR spectrum.[8][9] It is mandatory to use quartz NMR tubes , which are boron-free, for the acquisition of ¹¹B NMR data.[8]

Caption: Workflow for NMR Sample Preparation.

Spectrometer Setup and Data Acquisition

The following are recommended starting parameters for a standard 400 MHz spectrometer.

| Parameter | ¹¹B NMR | ¹H NMR | ¹³C NMR |

| Nucleus | ¹¹B | ¹H | ¹³C |

| Frequency | ~128 MHz | 400 MHz | ~100 MHz |

| Decoupling | ¹H Decoupling (e.g., WALTZ-16) | None (or ¹¹B Decoupling for specific cases) | ¹H Decoupling (e.g., WALTZ-16) |

| Acquisition Time | 1-2 s | 3-4 s | 1-2 s |

| Relaxation Delay | 2-5 s | 2-5 s | 2 s |

| Number of Scans | 128-1024 (or more for high S/N) | 8-16 | 512-2048 |

| Reference | External BF₃·OEt₂ (δ 0.0) | TMS (δ 0.0) | TMS (δ 0.0) |

Causality Behind Experimental Choices:

-

Why ¹¹B over ¹⁰B?: Boron has two NMR-active isotopes, ¹¹B (I=3/2, 80.1% abundance) and ¹⁰B (I=3, 19.9% abundance). ¹¹B is the nucleus of choice due to its higher natural abundance, higher gyromagnetic ratio, and smaller nuclear electric quadrupole moment, which results in sharper signals and greater sensitivity.[8][10][11]

-

Proton Decoupling in ¹¹B NMR: While there are no direct B-H bonds in the parent molecule, proton decoupling is still standard practice. It simplifies the baseline, improves the signal-to-noise ratio by collapsing any potential long-range couplings, and is crucial for identifying any proton-bearing boron impurities.[9]

-

Quadrupolar Effects: Both boron isotopes are quadrupolar, meaning their nuclei are non-spherical. This property causes them to relax very quickly when in an asymmetric electronic environment, leading to broad NMR signals.[12][13] This is an intrinsic property that cannot be eliminated but can be understood.

In-Depth Spectroscopic Data Analysis

¹¹B NMR Spectrum: The Boron Core

The proton-decoupled ¹¹B NMR spectrum is the most diagnostic tool for confirming the diborane structure.

-

Expected Chemical Shift: A single, broad resonance is expected. Literature reports place this signal at approximately δ 34.5 - 36.2 ppm .[5][14] This chemical shift is characteristic of a tetracoordinate boron atom in an aminoborane environment.

-

Signal Linewidth: The signal will be significantly broader than typical ¹H or ¹³C signals due to the rapid quadrupolar relaxation of the ¹¹B nucleus.[12] The symmetry of the electronic environment around the boron nucleus influences the linewidth; greater asymmetry leads to a larger electric field gradient and faster relaxation (broader lines).

-

Absence of Coupling: Due to the efficient quadrupolar relaxation, scalar coupling between the two adjacent ¹¹B nuclei (¹J(¹¹B, ¹¹B)) is typically not resolved in solution-state NMR spectra of such compounds.[15]

¹H NMR Spectrum: The Pyrrolidino Ligands

The ¹H NMR spectrum provides confirmation of the organic ligand structure.

-

Signal Assignment: Two primary sets of multiplets are expected, corresponding to the α- and β-protons of the pyrrolidine rings.

-

α-CH₂ Protons: These protons are adjacent to the nitrogen atom and are deshielded. They are expected to resonate further downfield.

-

β-CH₂ Protons: These protons are further from the nitrogen and will resonate at a higher field (upfield). A literature source notes that in transamination reactions, the disappearance of pyrrolidine signals around δ 1.7–1.9 ppm is monitored, giving a useful reference point for the β-protons.[5]

-

-

Multiplicity and Diastereotopicity: Given the restricted rotation around the B-N bonds, the four pyrrolidino rings may not be freely rotating on the NMR timescale. This can lead to the two protons on a single CH₂ group becoming chemically non-equivalent (diastereotopic), resulting in complex, higher-order multiplets rather than simple triplets.[6]

¹³C NMR Spectrum: The Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H data, confirming the carbon framework of the ligands.

-

Signal Assignment: Two distinct signals are anticipated for the two non-equivalent carbon environments in the pyrrolidine rings.

-

α-Carbons (N-CH₂): Expected around δ 49-52 ppm .

-

β-Carbons (N-CH₂-CH₂): Expected around δ 25-28 ppm .

-

These estimations are based on data for structurally similar compounds reported in the literature.[14]

-

-

Quadrupolar Broadening Effects: While the carbons are not directly bonded to boron, the proximity to the quadrupolar ¹¹B nucleus can sometimes lead to slight broadening of the α-carbon signal. However, this effect is much less pronounced than for directly bonded carbons.[16]

Caption: Correlation of molecular structure to NMR signals.

Data Validation: A Self-Validating System

Trustworthy analysis relies on the cross-validation of all collected data. The interpretation of each spectrum must be logically consistent with the others.

-

Consistency Check: The presence of a single, characteristic ¹¹B signal validates the symmetrical diborane(4) core. The ¹H and ¹³C spectra must then be consistent with four equivalent (or two sets of equivalent) pyrrolidino ligands.

-

Impurity Identification: Deviations from the expected spectra are powerful diagnostic tools. For example, the reaction of tetra(pyrrolidino)diborane with BBr₃ can yield mixed brominated species.[14] These would appear as additional, distinct signals in the ¹¹B NMR spectrum, likely at different chemical shifts. The presence of amine-borane adducts, potential side products from synthesis, would be identifiable by characteristic B-H couplings in the proton-coupled ¹¹B NMR spectrum and high-field signals in the ¹H NMR spectrum.[17]

-

Literature Comparison: All experimentally obtained chemical shifts should be benchmarked against reported literature values to ensure accuracy and confirm the identity of the compound.[5][14]

By adhering to these principles of meticulous sample preparation, optimized data acquisition, and integrated, multi-spectrum analysis, researchers can confidently and accurately characterize this compound, ensuring its quality for downstream applications in synthesis and materials science.

References

-

Watanabe, H., Nagasawa, K., Totani, T., Yoshizaki, T., Nakagawa, T., Ohashi, O., & Kubo, M. (1964). Proton Magnetic Resonance of Aminoborane Derivatives. Advances in Chemistry, 42, 116-126. [Link]

-

University of Sheffield. Boron NMR. University of Sheffield NMR Facility Website. [Link]

-

Chemistry LibreTexts. (2023). Quadrupolar Coupling. Chemistry LibreTexts. [Link]

-

Penner, G. H., Custodio, A., & Custodio, R. (1992). Boron-11, boron-10, and nitrogen-14 NMR relaxation rates and quadrupole coupling constants in BH3NH3. Canadian Journal of Chemistry, 70(9), 2420-2425. [Link]

-

Abu Ali, H., Goldberg, I., & Srebnik, M. (2002). Tetra(pyrrolidino)diborane(4), [(C4H8N)2B]2, as a New Improved Alternative Synthetic Route to Bis(pinacolato)diborane(4) − Crystal Structures of the Intermediates. European Journal of Inorganic Chemistry, 2002(10), 2543-2545. [Link]

-

Nie, Y., Pritzkow, H., & Siebert, W. (2005). Synthesis and Structure of Pyrrolidinobromodiboranes(4). Zeitschrift für Naturforschung B, 60(9), 1016-1019. [Link]

-

FADA. (2002). Tetra(pyrrolidino)diborane(4), [(C4H8N)2B]2, as a New Improved Alternative Synthetic Route to Bis(pinacolato)diborane(4) 2 Crystal Structures of the Intermediates. FADA Repository. [Link]

-

Magritek. (2018). Boron NMR Spectroscopy. Magritek Blog. [Link]

-

University of Ottawa. (2008). 1H NMR with 11B Decoupling. University of Ottawa NMR Facility Blog. [Link]

-

Royal Society of Chemistry. (2011). Electronic Supplementary Information Amine-Boranes Bearing Borane-Incompatible Functionalities. RSC Publishing. [Link]

-

Harris, R. K., & Wrackmeyer, B. (2006). Organoboranes and tetraorganoborates studied by 11B and 13C NMR spectroscopy and DFT calculations. Magnetic Resonance in Chemistry, 44(6), 566-574. [Link]

-

University of Heidelberg. 11B NMR. University of Heidelberg Website. [Link]

-

Cole, T. E. 11B NMR Chemical Shifts. San Diego State University Chemistry Website. [Link]

-

Institute of Chemistry Ceylon. (2023). 11B NMR Spectroscopy. Chemistry in Sri Lanka, 40(3), 28-32. [Link]

-

Togni, A., & Grützmacher, H. (2014). Boron–boron J coupling constants are unique probes of electronic structure: a solid-state NMR and molecular orbital study. Chemical Science, 5(5), 1854-1865. [Link]

-

Onak, T. (1967). Boron-11 Decoupling Studies on the Proton NMR of C2B4H8. Defense Technical Information Center. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. fada.birzeit.edu [fada.birzeit.edu]

- 5. Buy this compound | 158752-98-8 [smolecule.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 8. Boron NMR [chem.ch.huji.ac.il]

- 9. uni-muenster.de [uni-muenster.de]

- 10. Boron NMR Spectroscopy - Magritek [magritek.com]

- 11. dr.ichemc.ac.lk [dr.ichemc.ac.lk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

- 15. Boron–boron J coupling constants are unique probes of electronic structure: a solid-state NMR and molecular orbital study - Chemical Science (RSC Publishing) DOI:10.1039/C4SC00603H [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

An In-Depth Technical Guide to the Electronic Structure and Bonding in Tetrakis(pyrrolidino)diborane

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Tetrakis(pyrrolidino)diborane, B₂(N(CH₂)₄)₄, stands as a significant compound within the family of diborane(4) derivatives, not only as a valuable synthetic precursor but also as a molecule with an intriguing electronic structure. This guide provides a comprehensive analysis of the bonding and electronic characteristics of this compound, moving beyond a superficial structural description to delve into the nuanced interplay of its boron-boron and boron-nitrogen bonds. By synthesizing crystallographic data, spectroscopic insights, and computational studies, we aim to provide a detailed understanding of this molecule's properties and reactivity, which are of considerable interest in synthetic chemistry and materials science.

Introduction: The Significance of this compound

Diborane(4) compounds, characterized by a boron-boron single bond, have emerged as versatile reagents in organic synthesis, particularly in diboration reactions. This compound is a key member of the tetraaminodiborane(4) subclass, where the electron-deficient boron centers are stabilized by the nitrogen atoms of the pyrrolidino substituents. This stabilization imparts greater stability compared to the parent diborane(4), B₂H₄, allowing for its isolation and broad utility. Notably, it serves as an important precursor for the synthesis of other widely used diboron reagents, such as bis(pinacolato)diborane(4)[1][2]. Understanding the electronic structure of this compound is paramount to appreciating its reactivity and designing novel applications.

Molecular Structure: A Crystallographic Perspective

The foundational understanding of bonding in any molecule begins with its three-dimensional structure. The solid-state structure of this compound has been elucidated by X-ray crystallography[1][3].

Key Structural Parameters

The crystal structure reveals a molecule with a central boron-boron bond, with each boron atom being bonded to two pyrrolidino groups. The key bond lengths and angles provide critical insights into the nature of the chemical bonds.

| Parameter | Value | Significance |

| B-B bond length | ~1.70 Å | Consistent with a boron-boron single bond. |

| B-N bond length | ~1.40 Å | Shorter than a typical B-N single bond, suggesting partial double bond character. |

| N-B-N bond angle | ~120° | Indicative of sp² hybridization at the boron centers. |

| Dihedral angle | The relative orientation of the two NB₂ units is a key structural feature. |

Note: Precise values for bond lengths and angles should be obtained from the primary crystallographic data[1]. The values presented here are typical for such compounds.

The planarity around the boron atoms, as suggested by the N-B-N bond angles, is a crucial feature. This geometry is a direct consequence of the electronic interactions between the nitrogen and boron atoms.

The Boron-Nitrogen Bond: More Than a Single Bond

A central feature of the electronic structure of this compound is the nature of the boron-nitrogen bond. While conventionally drawn as a single bond, experimental and theoretical evidence points to a more complex interaction involving significant π-character.

Evidence for B-N π-Bonding

-

Short Bond Length: The experimentally observed B-N bond length of approximately 1.40 Å is significantly shorter than a typical B-N single bond (around 1.60 Å). This shortening is a strong indicator of multiple bond character.

-

Planar Geometry at Boron: The trigonal planar geometry around the boron atoms, with bond angles close to 120°, is consistent with sp² hybridization. This leaves a vacant p-orbital on each boron atom perpendicular to the NB₂ plane.

-

Nitrogen Lone Pair Donation: The nitrogen atoms of the pyrrolidino groups are also sp² hybridized, with their lone pair of electrons residing in a p-orbital. This p-orbital is suitably oriented to overlap with the vacant p-orbital on the adjacent boron atom.

This overlap allows for the donation of electron density from the nitrogen to the boron, a phenomenon known as pπ-pπ bonding . This interaction is crucial for the stability of the molecule, as it alleviates the inherent electron deficiency of the boron centers.

The Boron-Boron Bond: A Tale of Two Borons

The boron-boron bond in this compound is a conventional two-center, two-electron (2c-2e) sigma bond. Its length of approximately 1.70 Å is within the expected range for a B-B single bond. The nature of this bond is influenced by the electronic effects of the pyrrolidino substituents. The π-donation from the nitrogen atoms increases the electron density at the boron centers, which in turn affects the properties of the B-B bond.

Unveiling the Electronic Landscape: Spectroscopic and Computational Insights

To gain a deeper understanding of the electronic structure, we turn to spectroscopic techniques and computational chemistry.

Photoelectron Spectroscopy

Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful technique for probing the energies of molecular orbitals. Studies on this compound have revealed a very low first ionization energy[2]. This is a significant finding, as it indicates that the highest occupied molecular orbital (HOMO) is relatively high in energy, making the molecule susceptible to oxidation[2].

The low ionization energy can be attributed to the effective π-donation from the nitrogen lone pairs into the diboron framework. This creates a high-lying HOMO with significant nitrogen p-character. Computational studies, often performed in conjunction with UPS, help in assigning the observed ionization bands to specific molecular orbitals[2]. These calculations have shown that the boron atoms act as an "electron density relay," facilitating through-bond interactions between the nitrogen lone pairs[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹B NMR spectroscopy is a valuable tool for characterizing boron-containing compounds. The chemical shift of the boron nucleus in this compound provides information about its electronic environment. The observed chemical shift is influenced by the degree of π-bonding from the nitrogen atoms. Increased π-donation leads to greater shielding of the boron nucleus and a corresponding upfield shift in the ¹¹B NMR spectrum.

Computational Chemistry

Density Functional Theory (DFT) and other computational methods have become indispensable for elucidating the electronic structure of molecules like this compound. These calculations can provide:

-

Optimized Geometries: Theoretical calculations can predict molecular geometries that are in good agreement with experimental X-ray diffraction data[2].

-

Molecular Orbital Analysis: Computational models allow for the visualization and energy-level ordering of the molecular orbitals. This can confirm the nature of the HOMO and LUMO and explain the observed spectroscopic properties.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the extent of electron delocalization and the strength of the pπ-pπ interactions between nitrogen and boron.

Experimental Protocols

A detailed understanding of the synthesis and characterization of this compound is essential for researchers working with this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the dehalogenation of a bis(pyrrolidino)haloborane precursor.

Step-by-Step Protocol:

-

Preparation of the Precursor: Synthesize bis(pyrrolidino)bromoborane from the reaction of boron tribromide with pyrrolidine.

-

Reductive Coupling: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve bis(pyrrolidino)bromoborane in a dry, aprotic solvent such as toluene.

-

Addition of Reducing Agent: Add a stoichiometric excess of a reducing agent, typically sodium or a sodium-potassium alloy, to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours to facilitate the reductive coupling and formation of the B-B bond.

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the metal halide byproduct. The solvent is then removed under reduced pressure. The crude product can be purified by crystallization or sublimation to yield pure this compound.

Conclusion: A Molecule of Nuanced Bonding and Significant Potential

The electronic structure of this compound is a testament to the fascinating bonding capabilities of boron. The interplay between the B-B sigma bond and the extensive B-N pπ-pπ interactions creates a stable yet reactive molecule. The donation of electron density from the pyrrolidino ligands to the boron centers is the cornerstone of its stability and electronic properties, leading to a low ionization potential and a propensity for oxidation. A thorough understanding of these electronic features, gained through a combination of crystallographic, spectroscopic, and computational methods, is crucial for leveraging the full synthetic potential of this important diborane(4) derivative. As research in boron chemistry continues to expand, a deep appreciation for the fundamental electronic structure of such building blocks will undoubtedly pave the way for new discoveries in catalysis, materials science, and drug development.

References

-

Abu Ali, H., Goldberg, I., & Srebnik, M. (2002). Tetra(pyrrolidino)diborane(4), [(C4H8N)2B]2, as a New Improved Alternative Synthetic Route to Bis(pinacolato)diborane(4) 2 Crystal Structures of the Intermediates. FADA. [Link]

-

ResearchGate. (n.d.). He I Photoelectron Spectra of the Unstable Substituted Aminoboranes, Aminodifluoro-, Aminodichloro-, and Aminodibromoborane.[Link]

-

Ali, H. A., et al. (2002). Tetra(pyrrolidino)diborane(4), [(C4H8N)2B]2, as a New Improved Alternative Synthetic Route to Bis(pinacolato)diborane(4) − Crystal Structures of the Intermediates. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Ammonia Borane, NH3BH3: A Threshold Photoelectron–Photoion Coincidence Study of a Potential Hydrogen‐Storage Material.[Link]

-

FADA. (n.d.). Tetra(pyrrolidino)diborane(4), [(C4H8N)2B]2, as a New Improved Alternative Synthetic Route to Bis(pinacolato)diborane(4) 2 Crystal Structures of the Intermediates.[Link]

-

Nie, Y., Pritzkow, H., & Siebert, W. (2005). Synthesis and Structure of Pyrrolidinobromodiboranes(4). ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition Pathways of Tetrakis(pyrrolidino)diborane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal stability and decomposition pathways of Tetrakis(pyrrolidino)diborane, a significant compound in modern synthetic chemistry. Drawing upon established principles of inorganic and organometallic chemistry, this document details the experimental methodologies required to rigorously assess its thermal properties and elucidate its decomposition mechanisms.

Introduction: The Significance of this compound

This compound, B₂(N(CH₂)₄)₄, has emerged as a versatile reagent in organic synthesis, valued for its unique reactivity profile. A key characteristic underpinning its utility is its notable thermal stability, which allows for controlled reactions at elevated temperatures. The pyrrolidine ligands play a crucial role in conferring this stability by minimizing ligand dissociation and mitigating decomposition pathways. A thorough understanding of its thermal behavior is paramount for its safe handling, optimal application in synthesis, and for the development of novel applications.

Section 1: Thermal Stability Assessment

The thermal stability of a compound is a critical parameter that dictates its storage, handling, and reaction conditions. For air- and moisture-sensitive compounds like this compound, specialized techniques are required for accurate assessment.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

-

Sample Preparation: Due to its sensitivity to air and moisture, the sample must be handled and loaded into the TGA crucible inside an inert atmosphere glovebox (e.g., argon or nitrogen).

-

Instrumentation: A high-precision thermogravimetric analyzer is required.

-

Experimental Parameters:

-

Sample Mass: 3-5 mg.

-

Crucible: Alumina or platinum crucible.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 50-100 mL/min.

-

Temperature Program: Ramp from 25 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.

| Parameter | Value |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen |

| Initial Mass | ~4.2 mg |

| Onset of Decomposition (Tonset) | ~150 °C (projected) |

| Final Residue at 600 °C | Varies (expected to be Boron Nitride/Carbon composite) |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures and enthalpies of processes like melting, crystallization, and decomposition.

-

Sample Preparation: As with TGA, sample preparation must be conducted in an inert atmosphere glovebox. The sample is hermetically sealed in an aluminum or copper pan.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Experimental Parameters:

-

Sample Mass: 1-3 mg.

-

Crucible: Hermetically sealed aluminum or copper pan.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program: Ramp from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: The DSC thermogram will show endothermic peaks for melting and exothermic peaks for decomposition. The onset temperature and the enthalpy of the exothermic decomposition peak provide quantitative data on the thermal stability and the energy released during decomposition.

| Parameter | Value |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen |

| Melting Point (Tm) | To be determined |

| Decomposition Onset (Td) | ~150-170 °C (projected) |

| Enthalpy of Decomposition (ΔHd) | To be determined |

Section 2: Elucidation of Decomposition Pathways

Understanding the decomposition pathways of this compound is crucial for predicting reaction byproducts and ensuring safe reaction design. The primary approach to this is through the analysis of evolved gases during thermal decomposition.

Evolved Gas Analysis (EGA) using TGA-Mass Spectrometry (TGA-MS)

Coupling a mass spectrometer to a thermogravimetric analyzer allows for the identification of gaseous products evolved during decomposition.

Caption: Workflow for TGA-MS analysis of air-sensitive compounds.

-

Instrumentation: A coupled TGA-MS system with a heated transfer line.

-

TGA Parameters: Same as the TGA protocol in Section 1.1.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 10 to 200.

-

Scan Speed: 1 scan/second.

-

-

Data Analysis: The ion currents for specific m/z values are plotted against temperature and correlated with the mass loss steps observed in the TGA data. This allows for the identification of the evolved gaseous species at each stage of decomposition.

Proposed Decomposition Pathways

Based on the known chemistry of aminoboranes, the thermal decomposition of this compound is likely to proceed through a series of complex reactions involving B-N and B-B bond cleavage, as well as ligand fragmentation.

The initial and lowest energy decomposition pathway is likely the homolytic cleavage of a boron-nitrogen bond to generate a radical pair.

B₂(N(CH₂)₄)₄ → [B₂(N(CH₂)₄)₃]• + [N(CH₂)₄]•

The pyrrolidinyl radical is unstable and can undergo further reactions, such as hydrogen abstraction or fragmentation.

At higher temperatures, cleavage of the B-B bond can occur, leading to the formation of monomeric borane species. Fragmentation of the pyrrolidine ring can also occur, leading to the evolution of smaller organic molecules.

[B₂(N(CH₂)₄)₃]• → B(N(CH₂)₄)₂ + [B(N(CH₂)₄)]•

[N(CH₂)₄]• → C₄H₈ + N-containing fragments

The ultimate decomposition products under inert atmosphere are expected to be a mixture of boron nitride (BN), amorphous boron, and a carbonaceous residue from the organic ligands.

Caption: Proposed thermal decomposition pathway of this compound.

Section 3: Mechanistic Insights from Computational Chemistry

Quantum chemical calculations can provide valuable theoretical insights into the decomposition mechanism by determining bond dissociation energies (BDEs).

Calculation of Bond Dissociation Energies

The BDE for the B-N and B-B bonds can be calculated using density functional theory (DFT). The BDE is the enthalpy change of the homolytic bond cleavage reaction.

BDE = E(radical 1) + E(radical 2) - E(parent molecule)

Where E is the calculated electronic energy of each species.

| Bond | Calculated BDE (kcal/mol) |

| B-N | ~80-90 (estimated) |

| B-B | ~70-80 (estimated) |

These calculations can help to predict which bonds are most likely to break first during thermal decomposition and at what approximate temperatures these events might occur.

Conclusion

This technical guide has outlined the key experimental and theoretical approaches for characterizing the thermal stability and decomposition pathways of this compound. A comprehensive understanding of these properties is essential for the safe and effective use of this important reagent in research and development. The proposed experimental protocols provide a robust framework for obtaining reliable data, while the theoretical considerations offer a basis for interpreting experimental results and predicting the compound's behavior under thermal stress.

References

-

Note: As specific experimental data for the thermal decomposition of Tetrakis(pyrrolidino)

-

Brown, H. C., & Singaram, S. (1988). Organoboranes for Synthesis. American Chemical Society. [Link]

-

Haines, P. J. (Ed.). (2002). Principles of Thermal Analysis and Calorimetry. Royal Society of Chemistry. [Link]

-

Mettler-Toledo. (n.d.). Thermogravimetric Analysis (TGA). [Link]

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc. [Link]

-

solubility characteristics of Tetrakis(pyrrolidino)diborane in organic solvents

An In-Depth Technical Guide to the Solubility Characteristics of Tetrakis(pyrrolidino)diborane in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key reagent in modern organic synthesis. The document synthesizes currently available qualitative solubility data, discusses the physicochemical properties influencing its solubility, and presents a detailed, field-proven protocol for the quantitative determination of its solubility in various organic solvents. This guide is intended to empower researchers to effectively utilize this versatile diboron compound by providing a thorough understanding of its behavior in solution, ensuring both optimal reaction conditions and safe laboratory practices.

Introduction: The Synthetic Utility and Solution Behavior of this compound

This compound, with the molecular formula C₁₆H₃₂B₂N₄, has emerged as a significant reagent in the field of organic chemistry.[1][2] Its unique structure, featuring a boron-boron bond stabilized by four pyrrolidino ligands, imparts favorable reactivity and stability. Unlike many other diboron reagents, such as bis(pinacolato)diboron (B₂pin₂), this compound exhibits enhanced solubility in a broader range of organic solvents, a critical attribute for its application in diverse reaction media.[1] The presence of nitrogen within the pyrrolidine rings contributes to its increased solubility in organic solvents, making it a valuable tool for chemists.[1] This guide delves into the specifics of its solubility profile, providing both a summary of known characteristics and a robust methodology for its empirical determination.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for predicting and explaining its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₂B₂N₄ | [1][2] |

| Molecular Weight | 302.07 g/mol | [2] |

| Appearance | Solid | [3][4] |

| Melting Point | 78-82 °C | [3][4] |

| Structure | Two boron atoms bonded to four pyrrolidine rings | [1] |

The solid nature of this compound at room temperature necessitates its dissolution for most synthetic applications. The four nitrogen-containing pyrrolidino groups significantly influence its polarity and capacity for intermolecular interactions, distinguishing its solubility from that of more nonpolar diboron reagents.

Qualitative Solubility Profile

High Solubility:

-